molecular formula C13H18N2O2 B1410602 tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate CAS No. 1638255-69-2

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate

Cat. No.: B1410602
CAS No.: 1638255-69-2
M. Wt: 234.29 g/mol
InChI Key: BGARHTOLGVQAEP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research, serving as a key synthetic intermediate. It features both an azetidine ring, a four-membered nitrogen-containing heterocycle, and a pyridine moiety, making it a valuable scaffold for constructing more complex molecules . The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, allowing for selective deprotection under mild acidic conditions to generate the free azetidine for further derivatization . Compounds containing the azetidine pharmacophore are widely investigated for their potential biological activities and are frequently used in the synthesis of ligands for various therapeutic targets . Research into nicotinic ligands, for instance, utilizes structurally similar azetidine-building blocks for the development of compounds with high potency and selectivity for specific nicotinic acetylcholine receptor (nAChR) subtypes, which are relevant to the study of central nervous system disorders . As a versatile building block, this compound can be used in diverse chemical reactions, including cross-coupling, nucleophilic substitution, and functional group transformations, to generate a library of molecules for drug discovery and development programs . This product is intended for research applications in a controlled laboratory setting. It is strictly for in-vitro studies and is not classified as a drug or medicine. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any introduction of this product into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

tert-butyl 3-pyridin-3-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGARHTOLGVQAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or acetonitrile
  • Base: Triethylamine or similar tertiary amines
  • Temperature: Room temperature to mild heating (20-40°C)
  • Time: Several hours (typically overnight)

Example:

In a recent patent (CN109796457B), the synthesis involves reacting a Boc-protected azetidine with a pyridin-3-yl methyl halide in acetonitrile at approximately 80°C, followed by purification steps.

Direct Nucleophilic Substitution Using Pyridin-3-yl Halides

This method employs pyridin-3-yl halides (e.g., pyridin-3-yl bromide or iodide) directly reacting with azetidine derivatives under nucleophilic conditions, often facilitated by catalysts or phase-transfer agents.

Typical Procedure:

  • React azetidine with pyridin-3-yl halide
  • Use a base such as potassium carbonate or sodium hydride
  • Conduct the reaction in polar aprotic solvents like DMSO or DMF
  • Elevated temperatures (~80°C) to promote substitution

This approach is supported by synthesis pathways reported in patent literature and chemical synthesis manuals.

Use of Strain-Release and Cycloaddition Strategies

Advanced methods involve strain-release reactions from azabicyclo compounds, such as 1-azabicyclo[1.1.0]butane, to generate azetidine intermediates which are then functionalized with pyridine derivatives.

Example:

A strain-release reaction of 1-azabicyclo[1.1.0]butane with pyridine derivatives, followed by Boc-protection, yields the target compound efficiently on a gram scale.

Key Data Table Summarizing Preparation Methods

Method Starting Materials Reagents & Conditions Yield Notes
Alkylation with pyridin-3-yl methyl halide Boc-protected azetidine Pyridin-3-yl methyl halide, triethylamine, DCM/ACN, 80°C ~70-85% Widely used in patent synthesis
Direct halide substitution Azetidine + pyridin-3-yl halide K2CO3 or NaH, DMSO/DMF, 80°C ~60-75% Suitable for large-scale synthesis
Strain-release cycloaddition 1-Azabicyclo[1.1.0]butane derivatives Pyridine derivatives, catalytic conditions Variable Efficient for complex derivatives

Research Findings and Notes

  • Patent CN109796457B describes a process where 2-(3-(azetidin-3-yl)piperidin-1-yl)ethyl-1-ol is synthesized via reaction of a Boc-protected azetidine with 2-iodoethanol, indicating the versatility of azetidine derivatives in forming complex heterocycles.

  • Literature (Arkivoc 2018) highlights strain-release reactions from azabicyclo[1.1.0]butanes to generate azetidine intermediates, which are then functionalized with pyridine groups, providing a route for diversified synthesis.

  • Commercial synthesis involves alkylation of protected azetidine with pyridin-3-yl methyl halides, often optimized with phase-transfer catalysts or microwave-assisted heating for enhanced yields.

Concluding Remarks

The preparation of This compound is primarily achieved through nucleophilic substitution reactions involving Boc-protected azetidines and pyridin-3-yl electrophiles. The choice of method depends on scale, desired purity, and available starting materials. Recent advances include strain-release approaches that allow for more versatile and efficient synthesis, especially suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific diseases.

Case Study: Drug Development
Research has shown that derivatives of azetidine compounds can exhibit significant activity against cancer cells and bacterial infections. For instance, modifications to the pyridine ring can enhance selectivity towards certain biological targets, which is crucial in drug design .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as substitution and hydrolysis, makes it a versatile reagent in synthetic pathways.

Table 1: Reaction Types and Conditions

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of the pyridine nitrogen or other groupsNucleophiles (e.g., amines)
HydrolysisConversion of the ester to a carboxylic acidSodium hydroxide
Oxidation/ReductionModifications to achieve desired functional groupsOxidizing/reducing agents

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals and other industrial products.

Case Study: Agrochemical Development
The compound's efficacy as an intermediate in synthesizing agrochemicals has been explored, showing potential for enhancing crop protection strategies through targeted delivery mechanisms .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution Variants

  • tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (CAS: 206446-39-1) Structural Difference: Pyridine substituent at the 2-position instead of 3-position. Impact: The 2-position pyridine nitrogen may engage in intramolecular hydrogen bonding with the azetidine ring, altering conformational stability. Molecular weight is 234.29 g/mol, slightly lower than the 3-isomer due to minor differences in bond angles. Density: 1.133 g/cm³ . Applications: Potential differences in biological target interactions, such as altered binding affinity to enzymes or receptors.

Pyrimidine-Based Analogs

  • tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS: 1236861-59-8) Structural Difference: Pyrimidine (six-membered ring with two nitrogen atoms) replaces pyridine. Impact: Increased electron deficiency in the aromatic ring enhances reactivity in electrophilic substitution. Molecular weight: 235.28 g/mol. Applications: Useful in synthesizing nucleotide analogs or kinase inhibitors due to pyrimidine’s prevalence in nucleic acids.

Fluorinated Derivatives

  • tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
    • Structural Difference : Fluorine and hydroxymethyl groups at the 3-position.
    • Impact : Fluorine increases lipophilicity (log P) and metabolic stability. Hydroxymethyl adds polarity (TPSA: ~60 Ų), improving aqueous solubility. Molecular weight: 207.22 g/mol .
    • Applications : Fluorine’s electronegativity may enhance CNS penetration, making it suitable for neuroactive drug candidates.

Amino and Hydroxy-Functionalized Analogs

  • tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7) Structural Difference: Amino and hydroxymethyl groups replace pyridine. Impact: Introduces hydrogen-bond donors/acceptors, enhancing solubility (log S: −1.5 to −2.0). Molecular weight: 202.25 g/mol . Applications: Versatile intermediate for peptide coupling or prodrug design.

Piperazine and Piperidine Derivatives

  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS: 178311-48-3)
    • Structural Difference : Piperazine (six-membered di-nitrogen ring) replaces pyridine.
    • Impact : Piperazine’s basicity (pKa ~9.8) increases water solubility at physiological pH. Molecular weight: 253.34 g/mol .
    • Applications : Common in antipsychotic and antidepressant drug scaffolds.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate - C13H18N2O2 ~234.29 (estimated) Pyridin-3-yl High rigidity, moderate log P (~1.5)
tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate 206446-39-1 C13H18N2O2 234.29 Pyridin-2-yl Density: 1.133 g/cm³
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate 1236861-59-8 C12H17N3O2 235.28 Pyrimidin-2-yl Electron-deficient ring, skin irritant
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 C9H16FNO3 207.22 Fluorine, hydroxymethyl Enhanced log P (~1.8), CNS-targeting
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate 178311-48-3 C12H23N3O2 253.34 Piperazin-1-yl High solubility, basic nitrogen

Biological Activity

tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O3C_{13}H_{18}N_{2}O_{3} with a molecular weight of 250.29 g/mol. The compound features an azetidine ring, a pyridine moiety, and a tert-butyl carboxylate group, which contribute to its biological interactions.

The mechanism of action for this compound involves its ability to interact with specific biological targets such as enzymes and receptors. The azetidine structure provides a rigid framework that enhances binding affinity, while the pyridine group can participate in hydrogen bonding with target proteins. This interaction may lead to modulation of various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related azetidine derivatives demonstrate activity against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating tuberculosis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it has been noted for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. The inhibition of COX enzymes can lead to anti-inflammatory effects, making it a candidate for further development in pain management therapies.

Neuroprotective Effects

In vitro studies have suggested that this compound may possess neuroprotective properties. It has been reported to reduce oxidative stress markers in neuronal cell lines exposed to amyloid-beta peptides, implicating its potential role in neurodegenerative disease models .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Compounds with similar structures showed MIC values indicating effective inhibition against Mtb strains .
Enzyme Inhibition Study Demonstrated moderate inhibition of COX enzymes, suggesting anti-inflammatory potential .
Neuroprotection Research Reduced oxidative stress in astrocytes exposed to amyloid-beta, indicating protective effects against neurodegeneration .

Q & A

Q. What are the critical safety considerations when handling tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate in laboratory settings?

  • Methodological Answer : Based on structurally similar azetidine derivatives (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate), the compound likely falls under GHS hazard categories:
  • Acute toxicity (oral, Category 4) (H302): Use fume hoods and avoid ingestion.
  • Skin irritation (Category 2) (H315): Wear nitrile gloves and lab coats.
  • Eye irritation (Category 2A) (H319): Use safety goggles.
  • Respiratory tract irritation (H335): Use a NIOSH-approved respirator (e.g., P95 for particulates) in poorly ventilated areas .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation/exposure .

Q. How can the purity and structural integrity of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate be validated post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR peaks with reference data for azetidine-carboxylates (e.g., tert-butyl azetidine-1-carboxylate derivatives) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ for C13_{13}H18_{18}N2_2O2_2: ~235.29 g/mol) .
  • HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. What strategies can optimize the synthesis of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate to improve yield and reduce side reactions?

  • Methodological Answer :
  • Reaction Design :
  • Base Selection : Use triethylamine or DMAP in dichloromethane at 0–20°C to minimize side reactions (e.g., ester hydrolysis) .
  • Protection/Deprotection : Apply tert-butoxycarbonyl (Boc) groups to stabilize the azetidine ring during pyridine coupling .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions (e.g., solvent polarity, temperature) .
  • Yield Improvement :
  • Stepwise Monitoring : Track intermediates via TLC or in-situ IR to isolate bottlenecks.
  • Purification : Use flash chromatography with ethyl acetate/hexane gradients .

Q. How can researchers resolve contradictions in reported toxicity data for azetidine-carboxylate derivatives?

  • Methodological Answer :
  • Data Reconciliation Framework :

Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets (e.g., cross-check PubChem vs. manufacturer data) .

Experimental Replication : Perform acute toxicity assays (e.g., OECD 423 for oral LD50_{50}) under standardized conditions.

Meta-Analysis : Use cheminformatics tools (e.g., ICReDD’s reaction databases) to compare structural analogs and identify trends in toxicity profiles .

  • Example : If oral toxicity varies, assess substituent effects (e.g., pyridin-3-yl vs. pyrimidin-2-yl groups) on bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.